molecular formula C6H13NO2 B1607187 Methyl butylcarbamate CAS No. 2594-21-0

Methyl butylcarbamate

Cat. No.: B1607187
CAS No.: 2594-21-0
M. Wt: 131.17 g/mol
InChI Key: NYVDNVCZHTXXMW-UHFFFAOYSA-N
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Description

Methyl butylcarbamate, also known as methyl N-butylcarbamate, is an organic compound with the molecular formula C6H13NO2. It belongs to the class of carbamates, which are esters of carbamic acid. This compound is used in various industrial and scientific applications due to its unique chemical properties .

Safety and Hazards

Methyl butylcarbamate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, respiratory irritation, and is suspected of causing cancer .

Mechanism of Action

Target of Action

Methyl butylcarbamate, like other carbamates, is designed to interact with specific targets in the body. The carbamate group is a key structural motif in many approved drugs and prodrugs . Carbamates are known to modulate inter- and intramolecular interactions with target enzymes or receptors .

Mode of Action

The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . In addition, the carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH . Therefore, substitution on the O- and N-termini of a carbamate offers opportunities for modulation of biological properties and improvement in stability and pharmacokinetic properties .

Biochemical Pathways

Carbamates, including this compound, play a significant role in modern drug discovery and medicinal chemistry . They are integral parts of many drugs and prodrugs approved by regulatory bodies . Carbamates affect various biochemical pathways, and their effects depend on the specific targets they interact with .

Pharmacokinetics

The pharmacokinetics of carbamates, such as this compound, involve their absorption, distribution, metabolism, and excretion (ADME). Carbamates are known for their chemical stability and capability to permeate cell membranes . They have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability .

Result of Action

The result of the action of this compound, like other carbamates, depends on its specific targets and the biochemical pathways it affects. Carbamates may initiate, facilitate, or exacerbate pathological immune processes, resulting in immunotoxicity by induction of mutations in genes coding for immunoregulatory factors and modifying immune tolerance .

Action Environment

The action, efficacy, and stability of this compound, like other carbamates, can be influenced by various environmental factors. These factors can include the presence of other chemicals, temperature, pH, and the specific biological environment within the body .

Biochemical Analysis

Biochemical Properties

Methyl butylcarbamate, like other carbamates, is involved in various biochemical reactions. It is known to interact with enzymes, proteins, and other biomolecules. For instance, carbamates are used as protecting groups for amines, essential for the synthesis of peptides . The nature of these interactions is often determined by the structure of the carbamate and the specific biochemical context.

Molecular Mechanism

The molecular mechanism of action of this compound is not fully elucidated. Carbamates are known to exert their effects at the molecular level through various interactions. They can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . The specific molecular interactions of this compound would need to be studied in more detail.

Metabolic Pathways

This compound is likely involved in various metabolic pathways. Carbamates are known to participate in one-carbon metabolism, a central metabolic pathway critical for the biosynthesis of several amino acids, methyl group donors, and nucleotides

Transport and Distribution

The low molecular weight of carbamates allows them to penetrate cell surfaces, including microbial and mammalian cells

Subcellular Localization

The localization of biosynthetic enzymes for specialized metabolites, which could include this compound, has been studied in some organisms

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl butylcarbamate can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically involves the reaction of butylamine with methyl chloroformate under controlled conditions. This method ensures high yield and purity of the product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

methyl N-butylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-3-4-5-7-6(8)9-2/h3-5H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYVDNVCZHTXXMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50180604
Record name BCME
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URL https://comptox.epa.gov/dashboard/DTXSID50180604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2594-21-0
Record name Carbamic acid, N-butyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2594-21-0
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Record name BCME
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl butylcarbamate
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Record name Methyl butylcarbamate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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